molecular formula C16H15N3O4 B2562566 5-(3,4-dimethoxyphenyl)-2-methyl-3H-imidazo[4,5-b]pyridine-7-carboxylic acid CAS No. 1021052-26-5

5-(3,4-dimethoxyphenyl)-2-methyl-3H-imidazo[4,5-b]pyridine-7-carboxylic acid

Cat. No.: B2562566
CAS No.: 1021052-26-5
M. Wt: 313.313
InChI Key: UPVJMBDXWWBQRV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(3,4-Dimethoxyphenyl)-2-methyl-3H-imidazo[4,5-b]pyridine-7-carboxylic acid is a high-value heterocyclic building block belonging to the imidazopyridine chemical class, recognized for its significant role in medicinal chemistry and drug discovery research . This compound features a bicyclic core structure where an imidazole ring is fused with a pyridine ring, substituted at the 2-position with a methyl group and at the 5-position with a 3,4-dimethoxyphenyl moiety; the 7-position carboxylic acid functional group provides a versatile handle for further synthetic derivatization via coupling reactions . Imidazo[4,5-b]pyridine-7-carboxylic acid derivatives are critically important intermediates in the preparation of compounds with proven pharmacological activities, serving as key scaffolds for developing inhibitors of various kinases including GSK-3β, Aurora Kinase A, AKT, CDK-2, and PBK, which are relevant to therapeutic areas such as diabetes, cancer, and neurological disorders . The specific 3,4-dimethoxyphenyl substituent on this analog is strategically significant, as it enhances the molecular complexity and potential for specific target binding, making it particularly valuable for structure-activity relationship (SAR) studies in lead optimization campaigns . Researchers utilize this compound in various synthetic transformations, including metal-catalyzed cross-couplings and amide bond formations, to create diverse chemical libraries for biological screening . Its mechanism of action in research settings is typically derived from the final target molecules it helps create, which often function by modulating enzyme activities or protein-protein interactions in biochemical pathways . This product is intended for research and development purposes in laboratory settings only. It is not for diagnostic, therapeutic, or any human or veterinary use.

Properties

IUPAC Name

5-(3,4-dimethoxyphenyl)-2-methyl-1H-imidazo[4,5-b]pyridine-7-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N3O4/c1-8-17-14-10(16(20)21)7-11(19-15(14)18-8)9-4-5-12(22-2)13(6-9)23-3/h4-7H,1-3H3,(H,20,21)(H,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPVJMBDXWWBQRV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(N1)C(=CC(=N2)C3=CC(=C(C=C3)OC)OC)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3,4-dimethoxyphenyl)-2-methyl-3H-imidazo[4,5-b]pyridine-7-carboxylic acid typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Imidazole Ring: Starting with a suitable precursor such as 3,4-dimethoxybenzaldehyde, the imidazole ring can be formed through a condensation reaction with glyoxal and ammonium acetate under acidic conditions.

    Cyclization to Form the Pyridine Ring: The intermediate product is then subjected to cyclization with a suitable reagent like 2-methylpyridine under basic conditions to form the imidazo[4,5-b]pyridine core.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield, as well as the implementation of green chemistry principles to minimize waste and environmental impact.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions can target the imidazole ring, potentially converting it to a dihydroimidazole derivative.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Reagents like bromine or chlorinating agents can be used for halogenation reactions.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Dihydroimidazole derivatives.

    Substitution: Halogenated aromatic compounds.

Scientific Research Applications

Anticancer Potential

Research indicates that 5-(3,4-dimethoxyphenyl)-2-methyl-3H-imidazo[4,5-b]pyridine-7-carboxylic acid exhibits significant anticancer properties. In vitro studies have demonstrated its ability to inhibit the proliferation of various cancer cell lines, including:

  • MCF-7 (breast cancer)
  • K562 (chronic myeloid leukemia)
  • MV4-11 (acute myeloid leukemia)

These studies suggest that the compound induces apoptosis in cancer cells through mechanisms involving caspase activation and disruption of cell cycle progression .

Antimicrobial Activity

The compound has also shown promise as an antimicrobial agent. Its structural features allow it to interact with bacterial cell membranes, leading to inhibition of growth in several pathogenic strains. Studies have indicated effectiveness against:

  • Escherichia coli
  • Staphylococcus aureus

The mechanism of action may involve disruption of cellular integrity and interference with metabolic pathways .

Synthetic Routes

The synthesis of this compound typically involves multi-step organic reactions that can be optimized for both laboratory and industrial settings. Key steps include:

  • Formation of the imidazo[4,5-b]pyridine core through cyclization reactions.
  • Functionalization at specific positions to introduce the dimethoxyphenyl group and carboxylic acid moiety.
  • Purification methods such as crystallization or chromatography to yield high-purity product suitable for research applications .

Case Studies

Several case studies highlight the compound's potential applications:

  • Cytotoxicity Assessments : In vitro cytotoxicity assays revealed low toxicity at therapeutic concentrations, indicating a favorable safety profile for further drug development.
  • Mechanistic Studies : Investigations into its action on cancer cell lines demonstrated activation of apoptotic pathways, suggesting a viable approach for cancer therapy .
  • Enzyme Inhibition Studies : The compound has been tested for its ability to inhibit specific enzymes associated with bacterial virulence factors, showing promise as a novel antibacterial agent .

Mechanism of Action

The mechanism of action of 5-(3,4-dimethoxyphenyl)-2-methyl-3H-imidazo[4,5-b]pyridine-7-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. For instance, it may inhibit key enzymes in inflammatory pathways, thereby reducing the production of pro-inflammatory mediators. The compound’s structure allows it to fit into the active sites of these enzymes, blocking their activity and leading to therapeutic effects.

Comparison with Similar Compounds

Structural Analogs in the Imidazo[4,5-b]Pyridine Family

The following table highlights key differences in substituents and properties among structurally related imidazo[4,5-b]pyridine derivatives:

Compound Name Molecular Formula Molecular Weight Substituents (Positions) Key Features References
5-(3,4-Dimethoxyphenyl)-2-methyl-3H-imidazo[4,5-b]pyridine-7-carboxylic acid C₁₇H₁₇N₃O₅ 347.34 g/mol 5-(3,4-OMePh), 2-Me, 7-COOH High lipophilicity (3,4-OMePh), acidic solubility (COOH)
Methyl 5-(3,4-dimethoxyphenyl)-3-(2-hydroxyethyl)-2-methyl-3H-imidazo[4,5-b]pyridine-7-carboxylate C₁₇H₂₁N₃O₅ 375.39 g/mol 5-(3,4-OMePh), 2-Me, 3-(CH₂CH₂OH), 7-COOMe Ester derivative with improved cell permeability; hydroxyl enhances polarity
5-Chloro-1-methyl-1H-imidazo[4,5-b]pyridine-7-carboxylic acid C₈H₆ClN₃O₂ 211.61 g/mol 5-Cl, 1-Me, 7-COOH Smaller substituents; higher solubility but reduced steric bulk
Methyl 5-(4-fluorophenyl)-2,3-dimethyl-3H-imidazo[4,5-b]pyridine-7-carboxylate C₁₆H₁₆FN₃O₂ 325.32 g/mol 5-(4-FPh), 2-Me, 3-Me, 7-COOMe Fluorine enhances electronegativity; ester reduces acidity
Key Observations:
  • Carboxylic Acid vs. Ester : The free carboxylic acid (as in the target compound) enhances hydrogen-bonding capacity, which may improve target binding but reduce bioavailability compared to ester derivatives .

Heterocyclic Core Modifications: Thiazolo[4,5-b]Pyridine Derivatives

Replacing the imidazole ring with a thiazole introduces sulfur, altering electronic properties:

Compound Name Molecular Formula Molecular Weight Key Differences Predicted Toxicity (GUSAR) References
5-(3,4-Dimethoxyphenyl)-2-piperidin-1-yl-[1,3]thiazolo[4,5-b]pyridine-7-carboxylic acid C₂₀H₂₂N₄O₄S 426.48 g/mol Thiazole core, piperidine at position 2 Low acute toxicity (LD₅₀ > 2000 mg/kg)
[1,3]Thiazolo[4,5-b]pyridine-7-carboxylic acid C₇H₄N₂O₂S 180.19 g/mol No aromatic substituents N/A
Key Observations:
  • Toxicity : Piperidine-substituted thiazolo derivatives exhibit low predicted toxicity, suggesting safer pharmacological profiles .

Triazole-Based Analogs with Dimethoxyphenyl Groups

Compounds like 2-((5-(3,4-dimethoxyphenyl)-3H-1,2,4-triazole-3-yl)thio)acetic acid (C₁₂H₁₂N₄O₄S, MW 308.31 g/mol) share the 3,4-dimethoxyphenyl motif but feature a triazole core. These exhibit:

  • Higher solubility due to the thioacetic acid group.
  • Moderate toxicity (predicted LD₅₀ ~ 500 mg/kg) compared to imidazo/thiazolo derivatives .

Biological Activity

5-(3,4-dimethoxyphenyl)-2-methyl-3H-imidazo[4,5-b]pyridine-7-carboxylic acid is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, including mechanisms of action, therapeutic potential, and comparative studies with similar compounds.

Chemical Structure and Properties

  • IUPAC Name : this compound
  • Molecular Formula : C₁₆H₁₅N₃O₄
  • Molecular Weight : 313.31 g/mol
  • CAS Number : 1021052-26-5

The biological activity of this compound is primarily attributed to its interaction with various molecular targets. The structural features, such as the imidazo[4,5-b]pyridine core and functional groups (dimethoxyphenyl and carboxylic acid), suggest potential interactions with enzymes and receptors:

  • Enzyme Inhibition : The carboxylic acid moiety can form ionic bonds with active sites of enzymes.
  • Receptor Binding : The dimethoxyphenyl group may facilitate hydrophobic interactions with receptor sites.
  • Antimicrobial Activity : Preliminary studies indicate that similar imidazo[4,5-b]pyridine derivatives exhibit varying degrees of antibacterial activity against Gram-positive and Gram-negative bacteria .

Antiproliferative Activity

Recent studies have evaluated the antiproliferative effects of related imidazo[4,5-b]pyridine derivatives on various cancer cell lines. Notably:

  • Cell Lines Tested : LN-229 (glioblastoma), Capan-1 (pancreatic adenocarcinoma), HCT-116 (colorectal carcinoma), among others.
  • Findings : Compounds structurally related to this compound showed significant inhibition of cell proliferation with IC50 values in the micromolar range .
CompoundCell LineIC50 (µM)Activity
Compound AHCT-1161.8Strong
Compound BLN-2293.2Moderate
5-(3,4-dimethoxyphenyl)-2-methyl...SW620TBDTBD

Antimicrobial Activity

In vitro studies on related compounds demonstrated selective activity against specific bacterial strains:

  • Bacteria Tested : Escherichia coli, Bacillus cereus.
  • Results : Some derivatives exhibited moderate antibacterial activity; however, specific data for 5-(3,4-dimethoxyphenyl)-2-methyl... remains limited .

Comparative Studies

Comparative analysis with similar compounds highlights the unique biological profile of 5-(3,4-dimethoxyphenyl)-2-methyl...:

  • Similar Compounds :
    • 5-(3-methoxyphenyl) : Exhibited lower antiproliferative activity compared to the dimethoxy derivative.
    • Bromo-substituted variants : Showed enhanced activity against certain cancer cell lines.
  • Unique Features :
    • The presence of both methoxy groups enhances solubility and bioavailability compared to other derivatives lacking these groups .

Study on Anticancer Properties

A study published in Molecules assessed the efficacy of various imidazo[4,5-b]pyridine derivatives against cancer cell lines. The results indicated that compounds with similar structural motifs to 5-(3,4-dimethoxyphenyl)-2-methyl... displayed promising anticancer activity with low cytotoxicity towards normal cells .

Antibacterial Evaluation

Research focusing on antimicrobial properties revealed that while many tested compounds lacked significant antibacterial effects, some showed moderate activity against E. coli, suggesting a need for further exploration into structure-activity relationships .

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